molecular formula C26H33NO4 B11931869 tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate

tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate

Cat. No.: B11931869
M. Wt: 423.5 g/mol
InChI Key: JMNQFYWMYKSSSA-NTEUORMPSA-N
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Description

Tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate is an organic compound with a complex structure. It is characterized by the presence of tert-butyl, dimethyl, methylamino, and phenoxy groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with tert-butyl bromoacetate in the presence of a base to form the tert-butyl ester. This intermediate is then reacted with 4-(methylamino)benzaldehyde under specific conditions to yield the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive groups.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Scientific Research Applications

Tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

Tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate stands out due to its unique combination of functional groups, making it suitable for a wide range of applications.

Properties

Molecular Formula

C26H33NO4

Molecular Weight

423.5 g/mol

IUPAC Name

tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate

InChI

InChI=1S/C26H33NO4/c1-17-15-19(9-14-22(28)20-10-12-21(27-8)13-11-20)16-18(2)23(17)30-26(6,7)24(29)31-25(3,4)5/h9-16,27H,1-8H3/b14-9+

InChI Key

JMNQFYWMYKSSSA-NTEUORMPSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)OC(C)(C)C)C)/C=C/C(=O)C2=CC=C(C=C2)NC

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)OC(C)(C)C)C)C=CC(=O)C2=CC=C(C=C2)NC

Origin of Product

United States

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